molecular formula C6H16N2O5 B13114131 (S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate

(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate

Katalognummer: B13114131
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: PUPIFJLJMUYLSC-RGVONZFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate is a chiral amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate typically involves the reaction of (S)-2-aminopropanoic acid with (S)-2-aminopropanamide under specific conditions. The reaction is usually carried out in an aqueous medium, and the product is obtained as a dihydrate form due to the presence of water molecules in the crystal lattice.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrate form.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and amido groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in biochemical pathways and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-Aminopropanoic acid: A simpler amino acid with similar structural features.

    (S)-2-Aminopropanamide: An amide derivative with comparable properties.

    (S)-2-((S)-2-Aminopropanamido)butanoic acid: A structurally related compound with an additional carbon atom in the backbone.

Uniqueness

(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate is unique due to its specific chiral centers and the presence of both amino and amido functional groups

Eigenschaften

Molekularformel

C6H16N2O5

Molekulargewicht

196.20 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;dihydrate

InChI

InChI=1S/C6H12N2O3.2H2O/c1-3(7)5(9)8-4(2)6(10)11;;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);2*1H2/t3-,4-;;/m0../s1

InChI-Schlüssel

PUPIFJLJMUYLSC-RGVONZFCSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.O.O

Kanonische SMILES

CC(C(=O)NC(C)C(=O)O)N.O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.